![molecular formula C6H5N5O2 B13096828 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formylated pyrimidines under acidic or basic conditions. The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid to facilitate the formation of the triazolopyrimidine ring system. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale manufacturing .
Chemical Reactions Analysis
3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazolopyrimidine ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation or different functional groups
Scientific Research Applications
3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It is studied for its potential as a bioactive molecule with applications in enzyme inhibition, receptor modulation, and other biological processes.
Medicine: The compound shows promise in drug development, particularly for its neuroprotective and anti-inflammatory properties. .
Mechanism of Action
The mechanism of action of 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects. Molecular docking studies have revealed favorable interactions between the compound and active residues of proteins such as ATF4 and NF-kB, which are involved in these pathways .
Comparison with Similar Compounds
3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine: This compound has a similar triazolopyrimidine structure but with a chlorine substituent, which may alter its chemical and biological properties.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound exhibits neuroprotective activities and interacts with different biological targets, highlighting the diversity within the triazolopyrimidine family.
N-(7-oxo-6,7-dihydro-2H-[1,2,3]triazolo[4,5-D]pyrimidin-5-yl)nitramide:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H5N5O2 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
3-methyltriazolo[4,5-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c1-11-5-3(9-10-11)4(6(12)13)7-2-8-5/h2H,1H3,(H,12,13) |
InChI Key |
XANOASMHTJJATI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
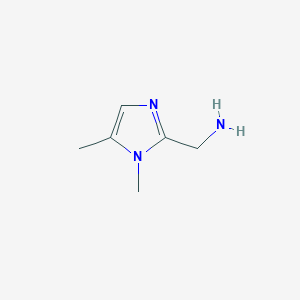
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
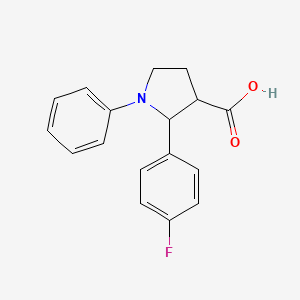
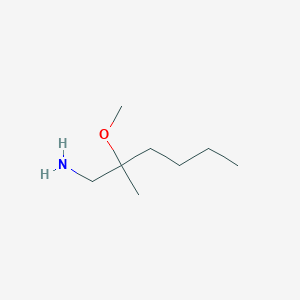
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
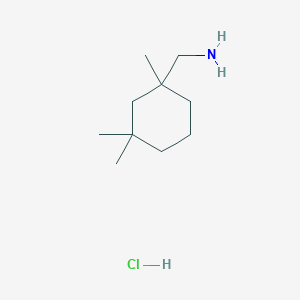

![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)


![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
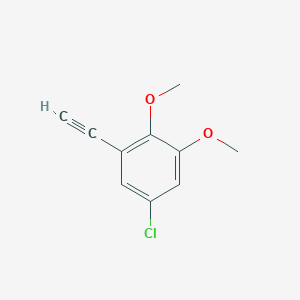
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
